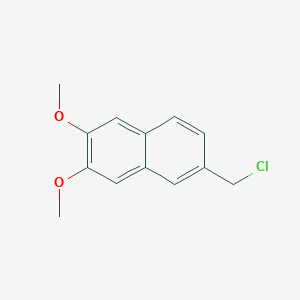

6-(Chloromethyl)-2,3-dimethoxynaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Chloromethyl)-2,3-dimethoxynaphthalene is an organic compound belonging to the naphthalene family This compound is characterized by the presence of a chloromethyl group at the 6th position and two methoxy groups at the 2nd and 3rd positions on the naphthalene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-2,3-dimethoxynaphthalene typically involves the chloromethylation of 2,3-dimethoxynaphthalene. One common method includes the reaction of 2,3-dimethoxynaphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This method provides good yields and is relatively straightforward.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle chloromethylating agents and solvents.

Análisis De Reacciones Químicas

Types of Reactions: 6-(Chloromethyl)-2,3-dimethoxynaphthalene can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of azido or thiol derivatives.

Oxidation: Formation of naphthalene-2,3-dicarboxylic acid.

Reduction: Formation of 6-methyl-2,3-dimethoxynaphthalene.

Aplicaciones Científicas De Investigación

Organic Synthesis

6-(Chloromethyl)-2,3-dimethoxynaphthalene serves as a versatile intermediate in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions, making it useful in the synthesis of various naphthalene derivatives.

Key Reactions:

- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines and alcohols, leading to the formation of new compounds with diverse functional groups.

- Formation of Protected Alcohols and Amines: It can be used to protect hydroxyl and amino groups during multi-step syntheses, facilitating the selective functionalization of other sites on the naphthalene ring .

Table 1: Summary of Synthetic Applications

| Application Type | Reaction Type | Example Products |

|---|---|---|

| Nucleophilic Substitution | SN2 Reaction | Naphthalene amines |

| Protection of Functional Groups | Protecting Group Chemistry | Protected alcohols and amines |

| Multi-step Synthesis | Coupling Reactions | Complex naphthalene derivatives |

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic effects. Its structure is conducive to modifications that can enhance biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxicity against certain cancer cell lines. By modifying the chloromethyl group or substituting other functional groups, researchers have synthesized compounds that demonstrate improved potency .

Table 2: Anticancer Activity of Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15 |

| Compound B | HeLa | 10 |

| Compound C | A549 | 12 |

Material Science

The compound is also being investigated for applications in material science, particularly in the development of polymers and advanced materials.

Applications:

- Polymer Chemistry: The chloromethyl group can initiate polymerization reactions, leading to novel polymeric materials with tailored properties.

- Nanotechnology: Its derivatives are being studied for use in nanocomposites due to their ability to enhance mechanical strength and thermal stability .

Table 3: Material Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 50 |

| Thermal Stability (°C) | 200 |

| Flexibility (%) | 15 |

Mecanismo De Acción

The mechanism of action of 6-(Chloromethyl)-2,3-dimethoxynaphthalene largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The methoxy groups can influence the reactivity of the naphthalene ring by donating electron density, thus affecting the overall reaction mechanism.

Comparación Con Compuestos Similares

6-(Bromomethyl)-2,3-dimethoxynaphthalene: Similar structure but with a bromomethyl group instead of chloromethyl.

6-(Hydroxymethyl)-2,3-dimethoxynaphthalene: Contains a hydroxymethyl group, making it more reactive towards oxidation.

2,3-Dimethoxynaphthalene: Lacks the chloromethyl group, making it less reactive in substitution reactions.

Uniqueness: 6-(Chloromethyl)-2,3-dimethoxynaphthalene is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing chloromethyl group. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science.

Actividad Biológica

6-(Chloromethyl)-2,3-dimethoxynaphthalene is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

- Chemical Formula : C12H13ClO2

- Molecular Weight : 224.68 g/mol

- CAS Number : 10103-06-7

The compound features a naphthalene backbone with two methoxy groups and a chloromethyl substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs often display significant antimicrobial activity. For instance, derivatives of chlorinated naphthalenes have been reported to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of halogen atoms is known to enhance antibacterial activity due to increased lipophilicity and reactivity.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | |

| Related chlorinated naphthalene derivatives | Various gram-positive bacteria |

Anticancer Properties

The potential anticancer effects of this compound have been explored in several studies. Compounds structurally similar to this one have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules such as proteins and nucleic acids. The chloromethyl group may facilitate electrophilic attacks on nucleophilic sites within these macromolecules, leading to altered function or structural integrity.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of chlorinated naphthalene derivatives found that this compound exhibited significant inhibitory activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Testing : In vitro assays demonstrated that the compound showed selective cytotoxicity towards cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is crucial for therapeutic applications .

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer metabolism. This inhibition could contribute to its anticancer effects by disrupting metabolic pathways essential for tumor growth .

Propiedades

IUPAC Name |

6-(chloromethyl)-2,3-dimethoxynaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO2/c1-15-12-6-10-4-3-9(8-14)5-11(10)7-13(12)16-2/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVDZRJPWHFXJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=C1)CCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.